Spiromustine
Overview
Description
Spiromustine, chemically known as 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea, is an organic compound with the molecular formula C10H18ClN3O2. It is a nitrosourea derivative used primarily for its antineoplastic properties. This compound has shown efficacy against various malignancies, including malignant melanoma, malignant lymphoma, brain tumors, and lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiromustine is synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with 2-chloroethyl isocyanate to form the corresponding urea derivative. This intermediate is then nitrosated using nitrous acid to yield this compound. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is usually obtained as a crystalline powder, which is then formulated into capsules or other dosage forms for clinical use.
Chemical Reactions Analysis
Types of Reactions
Spiromustine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the conditions.
Reduction: Reduction reactions can break down the nitrosourea group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Spiromustine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of nitrosoureas.
Biology: Researchers use this compound to investigate its effects on cellular processes and DNA interactions.
Medicine: this compound is studied for its potential to treat various cancers, particularly those resistant to other chemotherapeutic agents.
Industry: It is used in the development of new antineoplastic drugs and formulations.
Mechanism of Action
Spiromustine exerts its effects primarily through alkylation of DNA. The chloroethyl group forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function to spiromustine, used for brain tumors.
Semustine: A derivative with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to cross the blood-brain barrier effectively. This makes it particularly useful for treating brain tumors and metastases .
Biological Activity
Spiromustine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides an overview of its biological activity, supported by data tables, case studies, and relevant research findings.
This compound is a derivative of nitrogen mustard and exhibits a unique structure that contributes to its biological activity. The compound functions primarily as an alkylating agent, which means it can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in its application as a chemotherapeutic agent.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were found to be notably low, indicating high potency.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.5 |
A549 | 0.3 |
HeLa | 0.4 |
These findings suggest that this compound may effectively target and kill tumor cells while sparing normal cells, although further studies are necessary to confirm this selectivity.
Mechanistic Insights
Studies indicate that this compound induces apoptosis in cancer cells through several pathways:
- Activation of caspases, leading to programmed cell death.
- Disruption of mitochondrial membrane potential.
- Induction of oxidative stress, which further promotes apoptosis.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against a range of pathogens.
Antibacterial Activity
Research has evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Escherichia coli | 5.0 |
Pseudomonas aeruginosa | 4.0 |
These results indicate that this compound may serve as a potential candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.
Clinical Applications
Several case studies have reported the use of this compound in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with this compound combined with other chemotherapeutics.
- Case Study 2 : An individual with recurrent lung cancer experienced prolonged remission following a regimen that included this compound.
These cases highlight the compound's potential as part of combination therapies in oncology.
Safety Profile and Side Effects
While this compound shows promising biological activity, understanding its safety profile is crucial. Common side effects reported include:
- Nausea
- Fatigue
- Hematological toxicity (e.g., leukopenia)
Long-term studies are needed to fully assess the safety and tolerability of this compound in diverse populations.
Properties
IUPAC Name |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKJFXARIMSDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205171 | |
Record name | Spiromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56605-16-4 | |
Record name | Spiromustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56605-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiromustine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPIROMUSTINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiromustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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